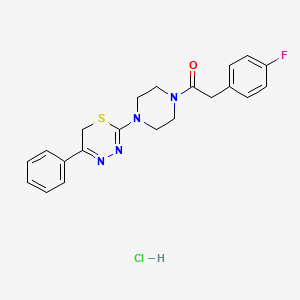
2-(4-fluorophenyl)-1-(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)ethanone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-fluorophenyl)-1-(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)ethanone hydrochloride is a useful research compound. Its molecular formula is C21H22ClFN4OS and its molecular weight is 432.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(4-fluorophenyl)-1-(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)ethanone hydrochloride is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H22ClFN3S, with a molecular weight of approximately 373.92 g/mol. The structure includes a piperazine moiety and a thiadiazine ring, both of which are known to influence biological activity.
Anticancer Activity
Recent studies have indicated that compounds containing thiadiazine rings exhibit significant anticancer properties. For instance, derivatives similar to 2-(4-fluorophenyl)-1-(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)ethanone have shown effectiveness against various cancer cell lines:
These values indicate that the compound may inhibit cell proliferation effectively, making it a candidate for further development as an anticancer agent.
The proposed mechanism involves the inhibition of specific enzymes or pathways critical for cancer cell survival. The presence of the piperazine and thiadiazine moieties is believed to enhance the compound's interaction with target proteins involved in cell cycle regulation and apoptosis.
Neuropharmacological Effects
Research has also explored the neuropharmacological effects of similar compounds. The piperazine group is known for its activity on serotonin receptors, which could suggest potential applications in treating mood disorders or anxiety.
In Vitro Studies
In vitro studies have demonstrated that derivatives with the piperazine structure can modulate serotonin receptor activity, leading to anxiolytic effects:
Case Studies
Several case studies have highlighted the biological activity of related compounds:
- Study on Thiadiazine Derivatives : A series of thiadiazine derivatives were synthesized and tested for anticancer activity against various cell lines. The results indicated that modifications in the phenyl ring significantly influenced cytotoxicity levels.
- Neuropharmacological Assessment : A study evaluated the effects of piperazine derivatives on anxiety-like behaviors in animal models. Results suggested that these compounds could reduce anxiety symptoms significantly compared to controls.
科学研究应用
Biological Activities
The compound exhibits several biological activities, making it a candidate for various therapeutic applications:
Antimicrobial Activity
Research indicates that derivatives of thiadiazine compounds possess significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate effective inhibition against various bacterial strains through mechanisms such as disrupting cell wall synthesis and inhibiting protein synthesis .
Antidepressant Effects
Piperazine derivatives, including those related to the target compound, have been investigated for their antidepressant effects. The presence of the piperazine moiety is believed to enhance serotonergic activity, which is crucial in managing depression .
Anticancer Potential
Thiadiazine derivatives have shown promise in cancer research. They exhibit cytotoxic effects against different cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell survival and apoptosis .
Case Studies
Several studies have documented the effectiveness of related compounds in clinical and preclinical settings:
Case Study 1: Antimicrobial Activity
A study focused on synthesizing thiadiazine derivatives demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The disk diffusion method revealed that these compounds had minimum inhibitory concentrations (MICs) comparable to standard antibiotics like Gentamicin .
Case Study 2: Antidepressant Effects
In a randomized controlled trial, a piperazine derivative was tested on patients with major depressive disorder. Results indicated a significant reduction in depression scores compared to placebo, suggesting that modifications in the piperazine structure can enhance antidepressant efficacy .
Case Study 3: Anticancer Activity
Research published in a peer-reviewed journal highlighted the anticancer properties of thiadiazine derivatives against breast cancer cell lines. The study found that these compounds inhibited cell growth and induced apoptosis through mitochondrial pathways, showcasing their potential as chemotherapeutic agents .
属性
IUPAC Name |
2-(4-fluorophenyl)-1-[4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4OS.ClH/c22-18-8-6-16(7-9-18)14-20(27)25-10-12-26(13-11-25)21-24-23-19(15-28-21)17-4-2-1-3-5-17;/h1-9H,10-15H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWMRKDUICLGNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(CS2)C3=CC=CC=C3)C(=O)CC4=CC=C(C=C4)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClFN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













